(rac)-Exatecan Intermediate 1 chemical properties
(rac)-Exatecan Intermediate 1 chemical properties
An In-depth Technical Guide to (rac)-Exatecan Intermediate 1
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (rac)-Exatecan Intermediate 1, a key building block in the production of the potent topoisomerase I inhibitor, Exatecan. This document is intended for researchers, scientists, and drug development professionals working on the synthesis of camptothecin (B557342) analogs and antibody-drug conjugates (ADCs).
Core Chemical Properties
(rac)-Exatecan Intermediate 1, systematically named (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a tricyclic lactone that serves as a critical precursor in the convergent synthesis of Exatecan.[1][2] While detailed experimental spectroscopic data such as specific NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragmentation patterns are not widely published, the fundamental properties have been characterized.[3]
| Parameter | Value | Source |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [3] |
| Molecular Formula | C₁₃H₁₃NO₅ | [3][4] |
| Molecular Weight | 263.25 g/mol | [3][4] |
| CAS Number | 102978-40-5 | [5][6] |
| Purity (by NMR) | ≥98.0% | [3][5] |
| Appearance | Powder | [4] |
Solubility Information:
Storage and Stability:
-
Powder: -20°C for 3 years. It is advised to keep it away from direct sunlight and moisture.[4]
-
In solvent: -80°C for 1 year.[4]
Synthetic Pathways
The synthesis of (rac)-Exatecan Intermediate 1 is a key step in the overall synthesis of Exatecan.[2][7] A convergent approach is typically employed, where this tricyclic lactone intermediate is synthesized separately and then coupled with a functionalized aminonaphthalene core.[2][7] There are two notable synthetic routes for producing this intermediate.[1]
| Synthetic Route | Starting Material | Key Transformations | Number of Steps | Overall Yield |
| Citrazinic Acid Pathway | Citrazinic Acid | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | ~8 | Data not fully available |
| 6-Chloro-2-methoxynicotinic Acid Pathway | 6-Chloro-2-methoxynicotinic acid | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization | 5 | 31.23% |
The 6-Chloro-2-methoxynicotinic Acid Pathway offers a more streamlined process with a favorable overall yield.[1]
Experimental Protocols
While a specific protocol for the racemic mixture is not detailed in the provided search results, a protocol for the synthesis of the closely related (S)-enantiomer is available and provides valuable insight into the synthetic methodology.[3] This process typically involves an acid-catalyzed intramolecular cyclization of a suitable precursor.[8]
General Protocol for Synthesis and Purification: [3][8][9]
Objective: To synthesize the tricyclic lactone intermediate.
Materials:
-
Suitably substituted indolizine (B1195054) derivative (precursor)
-
Dichloromethane (DCM)
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Isopropanol
Procedure:
-
Reaction Setup: Dissolve the precursor indolizine derivative (1.0 eq) in dichloromethane.
-
Acid Addition: Slowly add an equal volume of 2M sulfuric acid to the reaction mixture with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The purified product is then collected by filtration.
Troubleshooting: Common issues in the synthesis include low or no product yield and the formation of by-products.[8][9] Low yield can be addressed by increasing reaction time or temperature, while the formation of impurities may necessitate the use of milder reaction conditions or alternative purification techniques like column chromatography.[9]
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and logical relationships in the context of (rac)-Exatecan Intermediate 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (rac)-Exatecan Intermediate 1_TargetMol [targetmol.com]
- 5. (rac)-Exatecan Intermediate 1 - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
